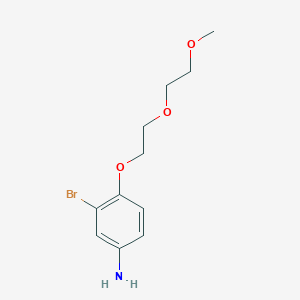

3-Bromo-4-(2-(2-methoxyethoxy)ethoxy)aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-Bromo-4-(2-(2-methoxyethoxy)ethoxy)aniline” is a chemical compound with the molecular formula C11H16BrNO3 . It is an organic compound that contains bromine, nitrogen, and oxygen atoms .

Molecular Structure Analysis

The molecular structure of “3-Bromo-4-(2-(2-methoxyethoxy)ethoxy)aniline” can be represented by the InChI code: 1S/C11H16BrNO3/c1-14-4-5-15-6-7-16-11-3-2-9(13)8-10(11)12/h2-3,8H,4-7,13H2,1H3 . This indicates that the molecule contains a bromine atom attached to the third carbon atom, and a methoxyethoxy group attached to the fourth carbon atom of the aniline ring .Physical And Chemical Properties Analysis

“3-Bromo-4-(2-(2-methoxyethoxy)ethoxy)aniline” is an oil at room temperature . It has a molecular weight of 290.16 .科学的研究の応用

Synthesis of Pyrroles and Indoles

A variant of Knorr's pyrrole synthesis involving the reaction between ethyl 3-bromopyruvate and p-substituted anilines, including methoxy-aniline derivatives, showcases the role of such compounds in synthesizing N-aryl-pyrrole and indole derivatives. This method underscores the importance of aniline derivatives in synthesizing heterocyclic compounds, which are pivotal in pharmaceuticals and agrochemicals (Zhang et al., 2010).

Material Science and Polymer Chemistry

In material science, all-para-brominated oligo(N-phenyl-m-aniline)s synthesis demonstrates the application of brominated aniline derivatives in creating high-spin cationic states within polymers. Such compounds can be oxidized into dications with triplet spin-multiplicity, showing potential in developing advanced materials with unique electronic properties (Ito et al., 2002).

Environmental Science and Wastewater Treatment

The microbial transformation of substituted anilines, including bromo and methoxy derivatives, into catechols highlights their potential in bioremediation processes. This study indicates how the structural properties of anilines influence their degradation and transformation by bacteria, contributing to environmental cleanup strategies (Paris & Wolfe, 1987).

Chemical Sensing and Biological Applications

Schiff bases derived from aniline derivatives serve as effective sensors for metal ions, demonstrating the utility of such compounds in developing fluorescent sensors for biological and environmental monitoring. These compounds exhibit selective fluorescence enhancement upon binding with specific metal ions, such as aluminum, showcasing their potential in detecting and quantifying metal ions in various matrices (Pandya et al., 2014).

Pharmacokinetics and Drug Development

Aniline derivatives, including those with bromo and methoxy groups, are critical in synthesizing compounds for pharmacokinetic and pharmacodynamic evaluations. These compounds are involved in creating labeled molecules for in vivo studies, illustrating their significance in drug development and biological research (Wang et al., 1993).

作用機序

Safety and Hazards

“3-Bromo-4-(2-(2-methoxyethoxy)ethoxy)aniline” is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation, and respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

特性

IUPAC Name |

3-bromo-4-[2-(2-methoxyethoxy)ethoxy]aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrNO3/c1-14-4-5-15-6-7-16-11-3-2-9(13)8-10(11)12/h2-3,8H,4-7,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUHKXCFVSJZOAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOC1=C(C=C(C=C1)N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-(2-(2-methoxyethoxy)ethoxy)aniline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)quinoline-2-carboxamide](/img/structure/B2666073.png)

![Propan-2-yl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2666081.png)

![N,N-dimethyl-2-thieno[2,3-d]pyrimidin-4-ylsulfanylacetamide](/img/structure/B2666082.png)

![1H-Indole-2,3-dione, 5-chloro-1-[(3,4-dichlorophenyl)methyl]-, 3-[O-(3-methyl-1-oxobutyl)oxime]](/img/structure/B2666089.png)

![3-[(2E)-2-(3,5-diimino-1-phenylpyrazolidin-4-ylidene)hydrazinyl]benzoic acid](/img/structure/B2666090.png)

![N-(4-((4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)sulfonyl)phenyl)butyramide](/img/structure/B2666091.png)

![5-(1,3-benzothiazol-2-yl)-N-[4-(2-oxoazetidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B2666092.png)